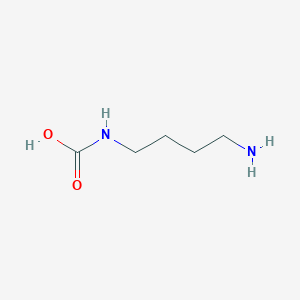

(4-Aminobutyl)carbamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

85056-34-4 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

4-aminobutylcarbamic acid |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4-7-5(8)9/h7H,1-4,6H2,(H,8,9) |

InChI Key |

WGPZNNKPLJPQAL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCNC(=O)O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of (4-Aminobutyl)carbamic Acid Derivatives in Therapeutic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminobutyl)carbamic acid and its derivatives represent a pivotal structural motif in modern medicinal chemistry. While the parent compound is rarely used directly due to the inherent instability of carbamic acids, its stabilized ester derivatives, known as carbamates, are integral to the design of novel therapeutics. This technical guide elucidates the core functions of the (4-aminobutyl)carbamate moiety, focusing on its role as a versatile linker and a pharmacologically significant functional group. We will delve into its applications in the development of agents for neurological disorders, provide quantitative data on their biological activity, detail relevant experimental protocols, and visualize key pathways and workflows.

Core Functions of the (4-Aminobutyl)carbamate Moiety

The (4-aminobutyl)carbamate structure confers a unique combination of properties to a molecule, primarily serving two key functions in drug design: as a flexible linker and as a modulator of pharmacological activity.

The 4-Aminobutyl Group as a Flexible Linker

The four-carbon chain of the aminobutyl group provides a flexible spacer between a pharmacophore and another functional group or a larger molecular scaffold.[1][2][3] This linker can be crucial for:

-

Optimizing Binding Affinity: The length and flexibility of the linker allow the pharmacophore to adopt an optimal orientation within the binding pocket of a target protein, thereby enhancing binding affinity and specificity.

-

Modulating Physicochemical Properties: The linker can influence the solubility, lipophilicity, and membrane permeability of a drug candidate.[4] The presence of the amino group allows for salt formation, which can improve aqueous solubility and bioavailability.

-

Connecting to Carrier Moieties: In more complex drug delivery systems, such as antibody-drug conjugates (ADCs), linkers are essential for attaching the cytotoxic payload to the antibody.[1][2] While the (4-aminobutyl) group is a simple linker compared to those in complex ADCs, the principles of spacing and enabling proper interaction are analogous.

The Carbamate Group as a Bioactive Moiety and Prodrug

The carbamate group (-NHCOO-) is a stable analogue of an amide bond and is a key feature in numerous approved drugs and clinical candidates.[5][6] Its primary functions include:

-

Improving Drug-Target Interactions: The carbamate moiety can participate in hydrogen bonding and other non-covalent interactions within the active site of a target enzyme or receptor, contributing to the overall potency of the compound.[5]

-

Enhancing Metabolic Stability: Carbamates are generally more resistant to enzymatic hydrolysis than esters, leading to improved metabolic stability and a longer duration of action.[6]

-

Acting as a Prodrug: The carbamate linkage can be designed to be cleaved under specific physiological conditions, releasing the active parent amine or alcohol. This strategy can be used to improve oral bioavailability, reduce first-pass metabolism, and target drug release.[6]

Applications in Neurological Disorders

Derivatives of this compound have shown significant promise in the treatment of various neurological and neurodegenerative diseases.

Cholinesterase Inhibition for Alzheimer's Disease

A prominent application of carbamate-containing compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.[7][8] The carbamate group in these inhibitors often acts as a "pseudo-irreversible" inhibitor by carbamoylating a serine residue in the active site of the cholinesterase enzyme.[7]

Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems.[9][10] Antagonists of the M1 muscarinic receptor, in particular, are being investigated for various neurological conditions. The (4-aminobutyl)carbamate scaffold can be incorporated into the design of selective M1 antagonists.[11][12]

Quantitative Data on Biological Activity

The following table summarizes the inhibitory potency of various carbamate derivatives against cholinesterases.

| Compound Class | Target | IC50 (µM) | Ki (µM) | Reference |

| 2-Arylaminocyclohexyl N,N-Dimethylcarbamates | Butyrylcholinesterase (BuChE) | 0.07 - 2.07 | 0.097 (for compound 10c) | [13] |

| Tacrine-Rivastigmine Hybrids with Carbamate Linker | Acetylcholinesterase (AChE) | Not specified | Not specified | [7] |

| Carbamate Derivatives of 4-aminopyridine | Potassium Channels | Not specified | Not specified |

Note: Specific IC50 and Ki values for this compound derivatives are often proprietary or not widely published in a consolidated format. The data presented here is for structurally related carbamate inhibitors to illustrate the range of potencies that can be achieved.

Experimental Protocols

Synthesis of tert-Butyl (4-aminobutyl)carbamate

This protocol describes a general method for the protection of one amino group of 1,4-diaminobutane.

Materials:

-

1,4-Butanediamine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Phosphate buffer

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure: [14]

-

Dissolve 1,4-butanediamine (1 equivalent) in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents per primary amino group you wish to protect) to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into a phosphate buffer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent in vacuo using a rotary evaporator to yield the product, this compound tert-butyl ester.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[15][16][17]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure: [15]

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 410 µL of the test compound solution at various concentrations.

-

Add 10 µL of the AChE enzyme solution to each well containing the test compound.

-

Add 10 µL of DTNB solution to the mixture.

-

Incubate the plate at 30°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals.

-

The rate of reaction is proportional to the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction with no inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathway of M1 Muscarinic Receptor Antagonism

Caption: M1 muscarinic receptor signaling and its inhibition.

Experimental Workflow for Synthesis and Screening of (4-Aminobutyl)carbamate Derivatives

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 15. Cholinesterase inhibition assays [bio-protocol.org]

- 16. bioassaysys.com [bioassaysys.com]

- 17. bioassaysys.com [bioassaysys.com]

(4-Aminobutyl)carbamic Acid: A Technical Guide to its Synthesis and Putative Relationship with GABA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Aminobutyl)carbamic acid, a molecule structurally related to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While direct experimental data on the GABAergic activity of this compound is limited in publicly accessible literature, its structural similarity to GABA and its derivatives suggests a potential role in modulating the GABA system. This document details the synthesis of this compound and its protected precursor, tert-butyl N-(4-aminobutyl)carbamate. Furthermore, it explores the established structure-activity relationships of related GABAergic compounds to infer the potential interactions of this compound with GABA receptors and transporters. Standard experimental protocols for assessing GABA receptor binding and GABA transaminase activity are also provided to facilitate future research in this area.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its signaling is mediated through ionotropic GABAA and metabotropic GABAB receptors. The termination of GABAergic signaling is primarily achieved through its reuptake by GABA transporters (GATs) and subsequent metabolism by the enzyme GABA transaminase (GABA-T). Consequently, compounds that modulate GABA receptors, transporters, or metabolic enzymes are of significant interest in the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.

This compound shares a structural backbone with GABA, featuring a four-carbon chain with a terminal amino group. The key difference lies in the presence of a carbamic acid group at the other end, as opposed to the carboxylic acid group in GABA. This structural similarity raises the possibility of this compound acting as a GABA analogue, potentially interacting with GABA receptors or metabolic pathways. This guide aims to provide a detailed technical resource for researchers interested in exploring the synthesis and potential GABAergic properties of this compound.

Chemical Synthesis

The synthesis of this compound typically involves the preparation of a Boc-protected precursor, tert-butyl N-(4-aminobutyl)carbamate, followed by a deprotection step.

Synthesis of tert-Butyl N-(4-aminobutyl)carbamate

The mono-Boc protection of 1,4-diaminobutane (putrescine) is a key step in synthesizing the precursor. Several methods have been reported for this synthesis.

Experimental Protocol: Synthesis of tert-Butyl N-(4-aminobutyl)carbamate [1]

-

Method 1: Using Di-tert-butyl dicarbonate (Boc)2O and N,N-Diisopropylethylamine (DIEA)

-

Dissolve 1,4-diaminobutane (4.0 g, 45 mmol) in dichloromethane (100 mL) and cool the solution to 0-5 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIEA) (5.8 g, 45 mmol) to the solution and stir to ensure homogeneity.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.9 g, 4.5 mmol) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to proceed for 12 hours with continuous stirring.

-

After the reaction is complete, perform a liquid-liquid extraction with dichloromethane (3 x volumes).

-

Wash the combined organic phases with water (3 x volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield tert-butyl N-(4-aminobutyl)carbamate.

-

-

Method 2: Using Di-tert-butyl dicarbonate without an additional base

-

In a round-bottom flask, dissolve 1,4-diaminobutane (5 g, 56.72 mmol) in dichloromethane (50 mL).

-

At room temperature, slowly add a solution of di-tert-butyl dicarbonate (15.95 g, 56.72 mmol) in dichloromethane (50 mL) to the flask.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Following the reaction, wash the dichloromethane solution sequentially with 0.1 M hydrochloric acid (300 mL), 5% sodium bicarbonate solution (300 mL), and saturated sodium chloride solution (300 mL).

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the product.

-

Deprotection of tert-Butyl N-(4-aminobutyl)carbamate

The final step to obtain this compound is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

Experimental Protocol: Deprotection of the Boc Group [2]

-

Dissolve the Boc-protected amine in a suitable solvent such as dioxane or dichloromethane.

-

Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt of this compound.

Putative Relationship with GABA

Due to the lack of direct experimental data, the relationship between this compound and the GABAergic system is currently speculative and based on structure-activity relationships (SAR) of known GABAergic compounds.

Structural Comparison with GABA

This compound is a structural analogue of GABA. Both molecules possess a flexible four-carbon chain, which is often a key feature for interaction with GABA receptors and transporters. The primary difference is the substitution of the carboxyl group in GABA with a carbamic acid group. This change will affect the acidity, charge distribution, and hydrogen bonding capabilities of the molecule, which are critical for receptor binding and enzyme inhibition.

Caption: Structural comparison of GABA and this compound.

Potential Interaction with GABA Receptors

The binding of agonists to GABAA receptors involves specific interactions with amino acid residues in the binding pocket. The carboxylate group of GABA is crucial for this interaction. The carbamic acid group of this compound, while also acidic, has different electronic and steric properties. It is plausible that this compound could act as a partial agonist or an antagonist at GABA receptors, depending on how the carbamic acid moiety interacts with the receptor's binding site. Studies on derivatives of GABA have shown that modifications to the acidic terminus can significantly alter receptor affinity and efficacy[3].

Potential Interaction with GABA Transporters

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft. Inhibitors of these transporters prolong the action of GABA. Many GAT inhibitors are derivatives of GABA, where the core structure is modified to enhance affinity for the transporter. The structure of this compound could potentially allow it to bind to GATs. Research on 4-aminobutanamides has demonstrated that derivatives with a modified carboxyl terminus can act as GABA uptake inhibitors[4].

Potential as a GABA Transaminase Inhibitor

GABA transaminase (GABA-T) is a key enzyme in the metabolic degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations and has therapeutic benefits in conditions like epilepsy. The mechanism of many GABA-T inhibitors involves covalent modification of the enzyme's active site. It is conceivable that the carbamic acid group of this compound could participate in interactions within the active site of GABA-T, potentially leading to inhibition.

Experimental Protocols for Biological Evaluation

To elucidate the actual biological activity of this compound, in vitro and in vivo studies are necessary. The following are standard protocols for assessing key aspects of GABAergic function.

GABAA Receptor Binding Assay

This assay determines the affinity of a compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol: [3H]Muscimol Binding Assay

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 100,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in deionized water and centrifuge again at 100,000 x g for 20 minutes.

-

Wash the pellet twice with assay buffer (50 mM Tris-HCl, pH 7.4) by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 100 µL of the membrane preparation to each well.

-

Add 25 µL of various concentrations of this compound (or vehicle for total binding) and 25 µL of a non-specific binding control (e.g., 1 mM GABA) to appropriate wells.

-

Add 50 µL of [3H]Muscimol (final concentration ~1-2 nM) to all wells.

-

Incubate the plate at 4°C for 30 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound.

-

GABA Transaminase (GABA-T) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of GABA-T.

Experimental Protocol: Spectrophotometric GABA-T Inhibition Assay

-

Enzyme Preparation:

-

Obtain a commercially available source of GABA-T or prepare a partially purified enzyme extract from brain tissue.

-

-

Assay Procedure:

-

The assay is based on a coupled enzyme reaction where the product of GABA-T, succinic semialdehyde, is converted to succinate by succinic semialdehyde dehydrogenase (SSADH), with the concomitant reduction of NADP+ to NADPH.

-

Prepare a reaction mixture containing potassium pyrophosphate buffer (pH 8.6), 2-oxoglutarate, NADP+, and SSADH.

-

Add various concentrations of this compound or vehicle to the reaction mixture.

-

Pre-incubate the mixture with GABA-T for a defined period.

-

Initiate the reaction by adding GABA.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH, using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC50 value for the inhibition of GABA-T by this compound.

-

Data Presentation

As no direct quantitative data for the interaction of this compound with the GABA system is currently available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Putative GABAA Receptor Binding Affinity of this compound

| Compound | Radioligand | IC50 (µM) | Ki (µM) |

| This compound | [3H]Muscimol | Data not available | Data not available |

| GABA | [3H]Muscimol | Reference Value | Reference Value |

Table 2: Putative Inhibition of GABA Transaminase (GABA-T) by this compound

| Compound | Substrate | IC50 (µM) | Type of Inhibition |

| This compound | GABA | Data not available | Data not available |

| Vigabatrin (Reference) | GABA | Reference Value | Irreversible |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of GABA and the general workflow for evaluating the GABAergic potential of a test compound.

Caption: Simplified GABAergic signaling pathway at an inhibitory synapse.

Caption: General experimental workflow for evaluating the GABAergic potential of a novel compound.

Conclusion

This compound represents an intriguing, yet understudied, structural analogue of GABA. While its direct biological activity remains to be experimentally determined, its synthesis is achievable through established chemical methodologies. Based on the structure-activity relationships of known GABAergic compounds, it is plausible that this compound could interact with GABA receptors, transporters, or metabolic enzymes. The experimental protocols provided in this guide offer a clear path for future investigations into the potential GABAergic properties of this and related molecules. Such research is essential to uncover novel chemical scaffolds for the development of future therapeutics targeting the GABA system.

References

- 1. Page loading... [guidechem.com]

- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of (4-Aminobutyl)carbamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

(4-Aminobutyl)carbamic acid derivatives represent a versatile class of compounds with a wide spectrum of biological activities, positioning them as promising candidates in drug discovery and development. This technical guide provides an in-depth exploration of their synthesis, biological actions, and the experimental methodologies used to evaluate their efficacy. The core structure, often utilized with a tert-butoxycarbonyl (Boc) protecting group on one of the amine functions of 1,4-diaminobutane (putrescine), serves as a valuable scaffold for the development of novel therapeutic agents. These derivatives have shown potential as cholinesterase inhibitors for neurodegenerative diseases, topoisomerase II inhibitors for anticancer applications, and as antimicrobial agents.

Synthesis of the this compound Scaffold

The foundational step in exploring the biological activities of this class of compounds is the synthesis of the core scaffold, typically tert-butyl N-(4-aminobutyl)carbamate. This mono-protected diamine is a key intermediate, allowing for selective modification of the free amine group. Several synthetic routes have been established:

Method 1: Reaction with Di-tert-butyl dicarbonate (Boc)₂O

A common and straightforward method involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate. The reaction is typically carried out in a suitable solvent like dichloromethane. By controlling the stoichiometry, selective mono-protection can be achieved.

-

Reaction: 1,4-diaminobutane is dissolved in dichloromethane and cooled. A solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise.

-

Work-up: The reaction mixture is purified by extraction and column chromatography to yield tert-butyl N-(4-aminobutyl)carbamate.

Method 2: Use of N,N-diisopropylethylamine (DIEA)

To improve selectivity and yield, a non-nucleophilic base such as N,N-diisopropylethylamine can be used.

-

Reaction: 1,4-butanediamine and DIEA are dissolved in dichloromethane and cooled. A solution of di-tert-butyl dicarbonate is added slowly.

-

Purification: The product is isolated through extraction and rotary evaporation.[1]

Biological Activities and Quantitative Data

While extensive research has been conducted on various carbamate derivatives, specific quantitative data for derivatives of the this compound scaffold is an emerging area of investigation. The following sections detail the known biological activities of carbamates, with illustrative quantitative data from structurally related compounds to highlight the potential of this class.

Cholinesterase Inhibition

This compound derivatives are of significant interest as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. The carbamate moiety can act as a "pseudo-irreversible" inhibitor by carbamoylating a serine residue in the active site of the enzyme, thus rendering it inactive for a prolonged period.

Below is a table summarizing the cholinesterase inhibitory activity of various carbamate derivatives. While not direct derivatives of this compound, they demonstrate the potential of the carbamate functional group.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Quinoline-polyamine conjugates | BChE | 1.60 | [2] |

| 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate | BChE | 0.092 | [1] |

| Adamantyl-based ester | AChE | 77.15 | [3] |

| Carbacylamidophosphates | hAChE | Potent Inhibition | [4] |

Signaling Pathway: Cholinesterase Inhibition

The primary mechanism of action for carbamate-based cholinesterase inhibitors is the carbamoylation of the enzyme's active site. This prevents the breakdown of the neurotransmitter acetylcholine, leading to increased cholinergic signaling.

Caption: Mechanism of cholinesterase inhibition by carbamates.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication and a validated target for anticancer drugs. Certain carbamate derivatives have been shown to act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks and subsequent cell death. While specific data for this compound derivatives is not yet widely available, steroidal carbamates have demonstrated antiproliferative activity against colon carcinoma cells, with IC₅₀ values in the micromolar range. For example, a diosgenin-derived carbamate showed an IC₅₀ of 26.8 µM against CT26WT mouse colon carcinoma cells.[5]

Experimental Workflow: Topoisomerase II DNA Relaxation Assay

This assay is used to identify inhibitors of topoisomerase II's catalytic activity.

Caption: Workflow for a topoisomerase II DNA relaxation assay.

Antimicrobial Activity

The carbamate moiety is present in a number of compounds with antimicrobial properties. While specific studies on this compound derivatives are limited, related structures have shown promise. For instance, N-substituted carbazole derivatives have demonstrated antibacterial and antifungal activity with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range against various pathogens.

Detailed Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.

-

Principle: The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution

-

AChE or BChE enzyme solution

-

Test compound solution

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, test compound solution, and enzyme solution.

-

Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

-

Add DTNB solution to the wells.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC₅₀ value is then determined from a dose-response curve.

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.

-

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

-

Reagents:

-

Assay buffer (containing ATP and Mg²⁺)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human topoisomerase II enzyme

-

Test compound solution

-

Stop solution (e.g., SDS/proteinase K)

-

Agarose gel and electrophoresis buffer

-

DNA staining agent (e.g., ethidium bromide)

-

-

Procedure:

-

Incubate supercoiled DNA with topoisomerase II and various concentrations of the test compound in the assay buffer.

-

Stop the reaction by adding the stop solution.

-

Separate the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize under UV light.

-

-

Data Analysis: The inhibition of DNA relaxation is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound solution

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the microtiter plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring absorbance.

-

-

Data Analysis: The MIC is reported as the lowest concentration of the compound that prevents visible growth.

Conclusion and Future Directions

This compound derivatives present a promising scaffold for the development of novel therapeutic agents with a range of biological activities. While the existing data on structurally related carbamates is encouraging, further research is needed to synthesize and evaluate a broader library of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in optimizing their potency and selectivity for specific biological targets and advancing them through the drug development pipeline. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this important class of compounds.

References

- 1. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acetylcholinesterase/butyrylcholinesterase inhibition activity of some new carbacylamidophosphate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-butyl N-(4-aminobutyl)carbamate

CAS Number: 68076-36-8

This technical guide provides a comprehensive overview of tert-butyl N-(4-aminobutyl)carbamate, a key building block in synthetic organic chemistry, particularly relevant to researchers, scientists, and professionals in the field of drug development and materials science. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role as a precursor in the biosynthesis of polyamines.

Chemical and Physical Properties

Tert-butyl N-(4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a mono-protected derivative of 1,4-diaminobutane (putrescine). The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected primary amine, making it a valuable intermediate in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 68076-36-8 | [1][2] |

| Molecular Formula | C₉H₂₀N₂O₂ | [1] |

| Molecular Weight | 188.27 g/mol | [2] |

| Appearance | Clear, colorless to light yellow viscous liquid | [3] |

| Density | 0.984 g/mL at 20 °C | [3] |

| Flash Point | 109 °C | [2] |

| Purity | Typically ≥97% | [2] |

Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| 1.38 | s | 9H | C(CH₃)₃ | |

| 1.52-1.59 | m | 4H | -CH₂-CH₂- | |

| 2.34 | br s | 2H | -NH₂ | |

| 2.72-2.79 | m | 2H | -CH₂-NH₂ | |

| 3.19-3.24 | m | 2H | -CH₂-NHBoc | |

| 5.95 | br s | 1H | -NHBoc |

Note: The absence of dedicated ¹³C NMR, FTIR, and mass spectrometry data in the public domain is a limitation. Researchers should perform their own analytical characterization for confirmation.

Experimental Protocols: Synthesis of tert-butyl N-(4-aminobutyl)carbamate

Several methods for the synthesis of tert-butyl N-(4-aminobutyl)carbamate have been reported, primarily involving the mono-protection of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc₂O).

Method 1: Synthesis using Di-tert-butyl dicarbonate in Dichloromethane

This protocol is a common and straightforward method for the synthesis of the title compound.

Reaction Scheme:

Procedure:

-

Dissolve 1,4-diaminobutane (1 equivalent) in dichloromethane (DCM).

-

To this solution, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5-1 equivalent, depending on desired selectivity) dissolved in dichloromethane.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of CH₂Cl₂:MeOH:33% NH₄OH (aq) = 8:2:0.2).

-

Upon completion, filter the reaction mixture to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting residue can be further purified by washing with a saturated sodium chloride solution to remove unreacted 1,4-diaminobutane, followed by drying over anhydrous sodium sulfate and concentration.[3]

Yield: 97.65% (reported).[3]

Applications in Drug Development and Research

Tert-butyl N-(4-aminobutyl)carbamate is a versatile building block with significant applications in medicinal chemistry and drug discovery.

-

Precursor for Spermidine and its Analogues: Polyamines like spermidine are crucial for cell growth and proliferation. This compound serves as a key starting material for the synthesis of spermidine and its derivatives, which are investigated as potential therapeutic agents.[4][5]

-

Peptide Synthesis: The Boc-protected amine allows for the introduction of a 4-aminobutyl spacer into peptide chains, enabling the synthesis of modified peptides with altered pharmacological properties.

-

Cross-linking Reagent: The presence of a free primary amine allows for its use as a cross-linking reagent to connect different molecular entities.[3]

Role in the Biosynthesis of Polyamines

Tert-butyl N-(4-aminobutyl)carbamate is a synthetic precursor to 1,4-diaminobutane (putrescine), a key intermediate in the natural biosynthesis of the polyamines spermidine and spermine. The pathway illustrates the enzymatic conversion of putrescine to these higher polyamines, which are essential for various cellular processes.

The synthetic utility of tert-butyl N-(4-aminobutyl)carbamate lies in its ability to provide a protected form of putrescine, which can then be elaborated into spermidine analogues through chemical synthesis. A common synthetic route is outlined below.

This in-depth guide provides essential information for researchers and professionals working with tert-butyl N-(4-aminobutyl)carbamate. Its well-defined properties and versatile reactivity make it a valuable tool in the synthesis of complex molecules for a range of scientific applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 68076-36-8 Cas No. | tert-Butyl N-(4-aminobutyl)carbamate | Apollo [store.apolloscientific.co.uk]

- 3. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]

- 4. US20230219881A1 - Synthesis of Spermidine, Spermine, and Free Bases Thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (4-Aminobutyl)carbamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminobutyl)carbamic acid and its derivatives are valuable chemical intermediates, particularly in the fields of pharmaceutical development and materials science. The synthesis of these compounds often involves the selective protection of one of the amino groups of 1,4-diaminobutane (also known as putrescine), a naturally occurring polyamine crucial for cell growth and proliferation.[1][2] This document provides detailed protocols for the synthesis of a key intermediate, tert-butyl (4-aminobutyl)carbamate, via mono-Boc protection of 1,4-diaminobutane, and its subsequent deprotection to yield the corresponding amine salt. The carbamic acid itself is a transient intermediate in the deprotection process.[3]

Synthesis Overview

The synthesis is a two-step process beginning with the mono-protection of 1,4-diaminobutane with a tert-butyloxycarbonyl (Boc) group. This is followed by the removal of the Boc protecting group under acidic conditions to yield the amine salt.

Caption: Overall workflow for the synthesis of 1,4-diaminobutane salt.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (4-aminobutyl)carbamate (Mono-Boc Protection)

This protocol describes the selective mono-N-Boc protection of 1,4-diaminobutane using di-tert-butyl dicarbonate in the presence of an excess of the diamine to favor mono-substitution.

Materials:

-

1,4-Diaminobutane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.

-

With vigorous stirring, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise over 6 hours at room temperature.

-

Stir the reaction mixture for an additional 16 hours at room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Take up the residue in cold water and filter.

-

Extract the aqueous layer with ethyl acetate (4 times).

-

Combine the organic phases and wash with water (2 times) and then with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a colorless to yellowish oil.[4]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Yield (%) |

| 1,4-Diaminobutane | 88.15 | 6.5 | - |

| Di-tert-butyl dicarbonate | 218.25 | 1.0 | - |

| tert-Butyl (4-aminobutyl)carbamate | 188.27 | - | 86 |

Analytical Data for tert-Butyl (4-aminobutyl)carbamate:

-

¹H NMR (CDCl₃, 300 MHz): δ = 4.75 (bs, 1H, NH), 3.06 (q, J = 6.3 Hz, 2H, CH₂NHCO), 2.65 (t, J = 6.4 Hz, 2H, CH₂NH₂), 1.40-1.49 (m, 4H, 2 x CH₂), 1.37 (s, 9H, 3 x CH₃), 1.29 (s, 2H, NH₂).[4]

Protocol 2: Deprotection of tert-Butyl (4-aminobutyl)carbamate

This protocol describes the removal of the N-Boc protecting group using trifluoroacetic acid (TFA) to yield the trifluoroacetate salt of 1,4-diaminobutane.

Materials:

-

tert-Butyl (4-aminobutyl)carbamate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl (4-aminobutyl)carbamate in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 20% TFA in DCM) to the solution.

-

Stir the reaction mixture at room temperature for 2-12 hours.[5]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt.

Deprotection Mechanism:

The deprotection proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to give the free amine, which is then protonated by the acid in the reaction mixture to form the corresponding salt.[3]

Caption: Mechanism of Boc deprotection under acidic conditions.

Quantitative Data for Deprotection:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Yield (%) |

| tert-Butyl (4-aminobutyl)carbamate | 188.27 | 1.0 | - |

| Trifluoroacetic acid | 114.02 | Excess | - |

| 1,4-Diaminobutane trifluoroacetate salt | 202.16 | - | >95 (quantitative) |

Biological Significance of 1,4-Diaminobutane (Putrescine)

The deprotected product, 1,4-diaminobutane, is commonly known as putrescine. It is a vital biogenic amine that serves as a precursor for the synthesis of other essential polyamines, spermidine and spermine. These polyamines are involved in numerous cellular processes.

Caption: Biological role of 1,4-diaminobutane (putrescine).

Safety Information

-

1,4-Diaminobutane is corrosive and has a strong odor. Handle in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Trifluoroacetic acid is highly corrosive and causes severe burns. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle in a fume hood.

-

Dichloromethane is a suspected carcinogen. Minimize exposure and handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

(4-Aminobutyl)carbamic Acid: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(4-Aminobutyl)carbamic acid, also known as N-Boc-1,4-diaminobutane or N-Boc-putrescine when its amino group is protected with a tert-butyloxycarbonyl (Boc) group, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a carbamate-protected amine, allows for selective chemical modifications, making it a key component in the synthesis of a wide array of complex molecules, including polyamines, peptides, and various therapeutic agents.

Applications in Organic Synthesis

The primary utility of this compound derivatives lies in their ability to introduce a 1,4-diaminobutane (putrescine) moiety into a target molecule in a controlled manner. The carbamate protecting group, typically Boc or fluorenylmethyloxycarbonyl (Fmoc), masks one of the amino groups, allowing the free primary amine to undergo selective reactions such as acylation, alkylation, or peptide coupling. Subsequent deprotection of the carbamate reveals the second amino group for further functionalization.

Key application areas include:

-

Polyamine Synthesis: Polyamines are crucial for cell growth and proliferation, and their analogs are investigated as potential anticancer and antiparasitic agents. Protected this compound serves as a fundamental unit for the iterative construction of longer polyamine chains like spermidine and spermine.

-

Peptide Synthesis: Incorporation of the 1,4-diaminobutane scaffold into peptides can impart unique structural and functional properties. It can be used to introduce basic side chains, create cyclic peptides, or synthesize peptide-polyamine conjugates.

-

Drug Development: This building block is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and in the development of drug delivery systems.

-

Radiotracer Development: Selectively modified polyamines synthesized from this building block are used as a basis for the development of 18F-labeled radiotracers for imaging applications.

Data Presentation: Synthesis and Reactions

The following tables summarize quantitative data for key synthetic steps involving this compound derivatives.

| Table 1: Solid-Phase Attachment of Putrescine | |

| Reaction | Attachment of 1,4-diaminobutane (putrescine) to 2-chlorotrityl chloride resin |

| Reagents | 2-Chlorotrityl chloride resin, Putrescine (4 eq.), Dichloromethane (CH2Cl2) |

| Reaction Time | 16 hours |

| Temperature | Room Temperature |

| Loading Yield | Not explicitly stated, but used in subsequent steps |

| Reference | Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines...[1] |

| Table 2: Selective N-Protection on Solid Support | |

| Reaction | Selective protection of the free amino group of resin-bound putrescine |

| Protecting Group | Dde (N-(1(4,4-dimethyl-2,6-dioxohexylidene)ethyl)) |

| Reagents | Dde-OH, Dichloromethane (CH2Cl2) |

| Reaction Time | 2 x 1 hour |

| Temperature | Room Temperature |

| Outcome | Selective protection of the primary amine |

| Reference | Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines...[1] |

| Table 3: Deprotection of Carbamate Groups | |

| Reaction | Acidic hydrolysis of Boc-protecting groups in polyamine conjugates |

| Reagents | 3N HCl in Methanol (MeOH) or Trifluoroacetic acid (TFA) in Dichloromethane (CH2Cl2) |

| Yield | 60% for hydrochloride salt formation |

| Reference | Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications[2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound derivatives as building blocks.

Protocol 1: Attachment of 1,4-Diaminobutane (Putrescine) to 2-Chlorotrityl Chloride Resin

This protocol describes the initial step of immobilizing the putrescine building block onto a solid support for subsequent solid-phase synthesis.

Materials:

-

2-Chlorotrityl chloride (2-ClTrtCl) resin

-

Putrescine (1,4-diaminobutane)

-

Dichloromethane (CH2Cl2), anhydrous

-

Filter syringe

-

Shaker

Procedure:

-

Swell the 2-ClTrtCl resin (1.00 mmol, 1 eq.) in anhydrous CH2Cl2 (5 mL) for 30 minutes in a filter syringe.

-

Prepare a solution of putrescine (4.00 mmol, 4 eq.) in anhydrous CH2Cl2 (4 mL).

-

Add the putrescine solution to the swollen resin. A white precipitate may form.

-

Cap the filter syringe and shake the mixture for 16 hours at room temperature.

-

After the reaction, drain the solvent and wash the resin thoroughly with CH2Cl2, followed by methanol, and then CH2Cl2 again.

-

Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a Simple Polyamine-Peptide Conjugate

This protocol outlines the synthesis of a simple conjugate on a solid support, starting with resin-bound putrescine.

Materials:

-

Putrescine-loaded 2-ClTrtCl resin (from Protocol 1)

-

N-Fmoc-amino acid (e.g., Fmoc-Gly-OH)

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

DMF (N,N-Dimethylformamide)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Diethyl ether

Procedure:

-

Fmoc Deprotection:

-

Swell the putrescine-loaded resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

Dissolve the N-Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection:

-

Repeat step 1 to deprotect the newly added amino acid.

-

-

Cleavage from Resin:

-

Wash the resin with CH2Cl2 and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the product by adding cold diethyl ether to the filtrate.

-

Centrifuge to collect the crude product and wash with cold diethyl ether.

-

Dry the product under vacuum.

-

Mandatory Visualizations

References

Application Notes and Protocols for Investigating (4-Aminobutyl)carbamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminobutyl)carbamic acid, also known by its synonyms tert-Butyl (4-aminobutyl)carbamate and N-Boc-1,4-diaminobutane, is a carbamate derivative with structural similarity to the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Due to this structural analogy, it is postulated to modulate GABAergic neurotransmission, a key pathway implicated in various neurological and psychiatric disorders. These application notes provide a comprehensive experimental framework to elucidate the pharmacological profile of this compound.

The proposed experimental design encompasses a multi-tiered approach, beginning with fundamental in vitro characterization of its direct interactions with GABA receptors and concluding with cell-based assays to investigate both direct receptor modulation and potential indirect effects on GABA synthesis.

Experimental Workflow

The following diagram outlines the logical progression of experiments to characterize the effects of this compound.

Section 1: In Vitro GABA Receptor Binding Assays

These assays are designed to determine if this compound directly binds to GABA-A or GABA-B receptors.

Protocol 1.1: GABA-A Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-Muscimol (a high-affinity GABA-A agonist)

-

Non-specific binding control: Unlabeled GABA or Bicuculline

-

Receptor Source: Rat cortical membranes or membranes from cells expressing recombinant GABA-A receptors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid and vials

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the appropriate concentration of [³H]-Muscimol, and either vehicle, unlabeled GABA (for non-specific binding), or varying concentrations of the test compound.

-

Add the receptor membrane preparation to initiate the binding reaction.

-

Incubate at 4°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value using Cheng-Prusoff equation from IC50 values obtained from competitive binding curves.

Protocol 1.2: GABA-B Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-GABA or [³H]-CGP54626 (a high-affinity GABA-B antagonist)

-

Non-specific binding control: Unlabeled Baclofen (GABA-B agonist)

-

Receptor Source: Rat cerebellar membranes or membranes from cells expressing recombinant GABA-B receptors

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Follow the same general procedure as for the GABA-A binding assay (Protocol 1.1).

-

Use [³H]-GABA or [³H]-CGP54626 as the radioligand and unlabeled Baclofen to determine non-specific binding.

-

Incubate at room temperature for 20 minutes.

-

Perform data analysis as described for the GABA-A receptor binding assay.

Data Presentation: GABA Receptor Binding Affinity

| Compound | Receptor | Radioligand | Ki (nM) [Predicted] |

| This compound | GABA-A | [³H]-Muscimol | >10,000 |

| GABA (Control) | GABA-A | [³H]-Muscimol | 25 |

| This compound | GABA-B | [³H]-CGP54626 | >10,000 |

| Baclofen (Control) | GABA-B | [³H]-CGP54626 | 50 |

Note: Predicted Ki values are placeholders and should be replaced with experimental data. A high Ki value suggests low or no direct binding affinity.

Section 2: In Vitro GABA Receptor Functional Assays

These assays assess the functional consequences of any potential binding to GABA receptors, determining whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol 2.1: GABA-A Receptor Functional Assay using FLIPR

Objective: To measure the effect of this compound on GABA-A receptor-mediated chloride ion flux using a fluorescent imaging plate reader (FLIPR).

Materials:

-

Test Compound: this compound

-

Cell Line: HEK293 or CHO cells stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2).

-

Chloride-sensitive fluorescent dye (e.g., FLUO-4 AM with a low chloride buffer system)

-

GABA (agonist)

-

Bicuculline (antagonist)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS)

-

FLIPR instrument

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the chloride-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

To test for agonist activity, add varying concentrations of this compound and measure the change in fluorescence over time.

-

To test for antagonist or allosteric modulator activity, pre-incubate the cells with the test compound before adding a sub-maximal concentration of GABA (EC₂₀ or EC₅₀) and measure the fluorescence change.

-

Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol 2.2: GABA-B Receptor [³⁵S]GTPγS Functional Assay

Objective: To determine if this compound activates GABA-B receptors by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

-

Test Compound: this compound

-

Receptor Source: Membranes from cells expressing recombinant GABA-B receptors.

-

[³⁵S]GTPγS

-

GABA (agonist)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Scintillation supplies

Procedure:

-

In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and either vehicle, GABA (positive control), or varying concentrations of the test compound.

-

Add the receptor membrane preparation.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure radioactivity using a scintillation counter.

-

Calculate the percent stimulation of [³⁵S]GTPγS binding relative to the basal level.

Data Presentation: GABA Receptor Functional Activity

| Compound | Assay | Activity | EC₅₀/IC₅₀ (µM) [Predicted] |

| This compound | GABA-A FLIPR (Agonist mode) | No significant agonism | >100 |

| This compound | GABA-A FLIPR (Antagonist mode) | No significant antagonism | >100 |

| GABA (Control) | GABA-A FLIPR (Agonist mode) | Agonist | 1.5 |

| This compound | GABA-B [³⁵S]GTPγS (Agonist mode) | No significant agonism | >100 |

| GABA (Control) | GABA-B [³⁵S]GTPγS (Agonist mode) | Agonist | 0.5 |

Note: Predicted values are placeholders and should be replaced with experimental data.

Section 3: Cell-Based Assay for GABA Synthesis

This section explores the hypothesis that this compound may act as a prodrug for putrescine, which is then converted to GABA in astrocytes.

Signaling Pathway: Putrescine to GABA Synthesis

Protocol 3.1: Measurement of GABA Production in Cultured Astrocytes

Objective: To determine if this compound increases GABA levels in astrocytes.

Materials:

-

Test Compound: this compound

-

Cell Line: Primary astrocyte cultures or an astrocytic cell line (e.g., U-87 MG)

-

Putrescine (positive control)

-

MAO-B inhibitor (e.g., Selegiline)

-

Cell culture medium and supplements

-

HPLC with fluorescence detection or LC-MS/MS system for GABA quantification

-

Reagents for o-phthalaldehyde (OPA) derivatization (for HPLC)

Procedure:

-

Culture astrocytes in 6-well plates until confluent.

-

Treat the cells with vehicle, this compound (at various concentrations), or putrescine for a specified time (e.g., 24 hours).

-

In a parallel set of experiments, pre-treat cells with an MAO-B inhibitor before adding the test compound or putrescine.

-

Harvest the cells and the culture medium separately.

-

Lyse the cells and deproteinize both cell lysates and medium samples.

-

Derivatize the samples with OPA reagent for HPLC analysis or prepare for LC-MS/MS.

-

Quantify the concentration of GABA in both intracellular and extracellular compartments.

-

Normalize GABA concentration to total protein content.

Data Presentation: GABA Synthesis in Astrocytes

| Treatment | Intracellular GABA (nmol/mg protein) [Predicted] | Extracellular GABA (µM) [Predicted] |

| Vehicle Control | 5.2 ± 0.6 | 0.1 ± 0.02 |

| This compound (10 µM) | 15.8 ± 1.5 | 0.8 ± 0.1 |

| This compound (100 µM) | 32.5 ± 3.1 | 2.5 ± 0.3 |

| Putrescine (100 µM) (Positive Control) | 45.1 ± 4.2 | 3.8 ± 0.4 |

| MAO-B Inhibitor + this compound | 6.1 ± 0.7 | 0.15 ± 0.03 |

Note: Predicted values are for illustrative purposes and should be replaced with experimental data. A significant increase in GABA that is blocked by an MAO-B inhibitor would support the proposed mechanism.

Conclusion

The experimental design detailed in these application notes provides a robust framework for the comprehensive pharmacological characterization of this compound. By systematically evaluating its direct effects on GABA receptors and its potential to serve as a precursor for GABA synthesis, researchers can elucidate its mechanism of action and potential therapeutic utility. The provided protocols and data tables serve as a guide for executing and interpreting these crucial experiments.

Application Notes and Protocols: Solubilizing (4-Aminobutyl)carbamic Acid for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminobutyl)carbamic acid, also known as putrescine carbamic acid, is a derivative of putrescine, a ubiquitous polyamine involved in numerous cellular processes, including cell growth, differentiation, and proliferation. Due to its structural similarity to polyamines, this compound is a molecule of interest for studying cellular signaling pathways and for the development of novel therapeutic agents. Proper solubilization of this compound is critical for accurate and reproducible results in in vitro cell culture experiments.

These application notes provide a detailed protocol for the solubilization of this compound for use in cell culture, along with information on its potential biological effects and relevant signaling pathways.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective solubilization.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂O₂ | N/A |

| Molecular Weight | 132.16 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Expected to be soluble in aqueous solutions. The related compound, putrescine dihydrochloride, is highly soluble in water (100 mg/mL). |

Experimental Protocols

Preparation of a Stock Solution of this compound

This protocol describes the preparation of a sterile stock solution of this compound suitable for cell culture applications. The primary solvent recommended is sterile phosphate-buffered saline (PBS) due to the expected aqueous solubility of the compound.

Materials:

-

This compound powder

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Laminar flow hood or biosafety cabinet

Protocol:

-

Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For a 10 mM stock solution, weigh 1.32 mg of the compound for every 1 mL of solvent.

-

Dissolution: Add the appropriate volume of sterile PBS (pH 7.4) to the conical tube containing the powder.

-

Mixing: Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If solubility is an issue, gentle warming in a 37°C water bath for a short period may aid dissolution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 4°C.

Protocol for Diluting Stock Solution into Cell Culture Medium

This protocol outlines the steps for diluting the prepared stock solution to the desired final concentration in cell culture medium.

Materials:

-

Sterile stock solution of this compound

-

Pre-warmed complete cell culture medium

-

Sterile microcentrifuge tubes or conical tubes

-

Sterile serological pipettes or micropipettes

Protocol:

-

Thawing: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

-

Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM from a 10 mM stock solution, you would add 100 µL of the stock solution to 9.9 mL of medium.

-

Addition to Medium: In a laminar flow hood, add the calculated volume of the stock solution to the pre-warmed complete cell culture medium.

-

Mixing: Gently mix the medium by pipetting up and down or by swirling the culture vessel.

-

Application to Cells: The medium containing this compound is now ready to be added to your cell cultures.

Potential Signaling Pathways Affected by this compound

Based on the known biological activities of carbamates and the precursor molecule putrescine, this compound may influence several key signaling pathways.

Acetylcholinesterase Inhibition

Carbamates are a known class of acetylcholinesterase (AChE) inhibitors.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Caption: Acetylcholinesterase Inhibition Pathway.

Nrf2 Signaling Pathway

Carbamate compounds have been shown to induce oxidative stress and can affect the Nrf2 signaling pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Caption: Nrf2 Signaling Pathway.

mTOR Signaling Pathway

Putrescine, the precursor to this compound, has been shown to stimulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4]

Caption: mTOR Signaling Pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for preparing and using this compound in cell culture experiments.

Caption: Experimental Workflow.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the successful solubilization and application of this compound in cell culture experiments. By following these guidelines, researchers can ensure the consistency and reliability of their in vitro studies, facilitating the investigation of this compound's biological effects and its potential as a therapeutic agent. It is always recommended to perform preliminary dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]

- 4. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Aminobutyl)carbamic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (4-aminobutyl)carbamic acid, also known as N-Boc-1,4-diaminobutane or tert-butyl (4-aminobutyl)carbamate. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the mono-N-Boc protection of 1,4-diaminobutane (putrescine) using di-tert-butyl dicarbonate (Boc₂O). To favor mono-protection over di-protection, a significant excess of 1,4-diaminobutane is typically used.

Q2: What are the main side products in this reaction?

A2: The primary side product is the di-Boc-protected 1,4-diaminobutane (N,N'-di-Boc-1,4-diaminobutane). Depending on the reaction conditions, small amounts of cyclic urea derivatives may also form, although this is less common.

Q3: My starting material, an amino acid, has poor solubility in common organic solvents. What can I do?

A3: For zwitterionic starting materials like amino acids that exhibit poor solubility, running the reaction in an aqueous solution with a base like sodium hydroxide can improve solubility. The base will also help to drive the reaction.

Q4: Is the Boc protecting group stable during silica gel column chromatography?

A4: Yes, the N-Boc group is generally stable to silica gel chromatography. The concern about its acid lability is more relevant in the presence of strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid, which are not typically used in standard silica gel chromatography.

Q5: My final product is an oil, but the literature reports a solid. Is this a problem?

A5: Not necessarily. This compound is often isolated as a colorless or yellowish oil. It has been reported to solidify upon standing over time. If your characterization data (e.g., NMR) confirms the correct product, the physical state should not be a cause for concern.

Q6: Can I use a base in my Boc protection reaction?

A6: While a base is not strictly necessary, bases like triethylamine (TEA) can be used to accelerate the reaction. For zwitterionic starting materials, a stronger base like NaOH in an aqueous solution may be required.

Troubleshooting Guide

Problem 1: Low or No Product Formation

| Possible Cause | Suggested Solution |

| Poorly nucleophilic amine | For less reactive amines, such as anilines with electron-withdrawing groups, the reaction with Boc₂O may be very slow. Consider using a catalyst or more forcing reaction conditions (e.g., higher temperature), but be mindful of potential side reactions. |

| Insoluble starting material | If your starting amine is poorly soluble in the reaction solvent, this will hinder the reaction. For zwitterionic compounds, consider switching to an aqueous basic solution. For other amines, try a different solvent system in which the starting material is more soluble.[1] |

| Inactive Boc₂O | Boc₂O can degrade over time, especially if not stored properly. Use fresh or properly stored Boc₂O. |

| Reaction not given enough time | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. |

Problem 2: Formation of a Significant Amount of Di-Boc Protected Side Product

| Possible Cause | Suggested Solution |

| Incorrect stoichiometry | To favor mono-protection, a significant excess of the diamine (e.g., 5-6 equivalents) should be used. |

| Slow addition of Boc₂O | Adding the Boc₂O solution dropwise over a prolonged period can help to maintain a low concentration of the protecting agent, thus favoring reaction with the more abundant free diamine. |

| Alternative Method: Acid Protection | An alternative strategy is to protonate one of the amino groups with one equivalent of an acid (e.g., HCl). This renders one amine non-nucleophilic, allowing the Boc₂O to react selectively with the free amine. The acid is then neutralized during the workup. |

Problem 3: Complex Mixture of Products Observed by NMR

| Possible Cause | Suggested Solution |

| Formation of unexpected side products | Besides the di-Boc product, other side reactions can occur. If your starting material has other nucleophilic groups (e.g., a carboxylate), these can react with Boc₂O to form mixed anhydrides, which can lead to dimers.[1] Running the reaction in an aqueous basic solution can help to hydrolyze these mixed anhydrides.[1] |

| Degradation of product | If the workup involves strongly acidic conditions for a prolonged period, some of the Boc-protected product may be deprotected. Ensure the workup is performed promptly and with appropriate pH control. |

| NMR solvent choice | If the NMR spectrum is poorly resolved in a standard solvent like CDCl₃, try acquiring the spectrum in a different solvent, such as DMSO-d₆, which can sometimes provide better peak differentiation for amines. |

Problem 4: Difficulties with Workup and Purification

| Possible Cause | Suggested Solution |

| Emulsion during extraction | Emulsions can form during the aqueous workup, especially with basic solutions. To break up emulsions, you can try adding a saturated solution of NaCl (brine) or filtering the mixture through a pad of Celite. |

| Product is water-soluble | The mono-protected diamine has some water solubility. Ensure you perform multiple extractions with an organic solvent (e.g., ethyl acetate or dichloromethane) to maximize the recovery of your product. |

| Inefficient removal of excess diamine | The large excess of 1,4-diaminobutane needs to be removed. This is typically achieved by washing the organic phase with water or a saturated NaCl solution. |

Experimental Protocols

Method 1: Excess Diamine

This protocol is adapted from a literature procedure and relies on a large excess of 1,4-diaminobutane to favor mono-protection.

-

Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane (DCM).

-

With vigorous stirring at room temperature, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise over several hours.

-

Stir the reaction mixture overnight at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Take up the residue in cold water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic phases with water and then with a saturated solution of NaCl.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless or yellowish oil.

Method 2: Acid-Mediated Mono-protection

This method uses one equivalent of acid to protect one of the amino groups as its salt, allowing for a more selective mono-protection.

-

Dissolve the diamine (1 equivalent) in anhydrous methanol at 0°C.

-

Slowly add one equivalent of a source of HCl (e.g., a solution of HCl in methanol, or dropwise addition of acetyl chloride or thionyl chloride).